1,9-Dimethyluric acid

physicochemical property formulation sample preparation

Researchers seeking a reliable, high-purity standard for xanthine oxidase studies often face variability in isomer identity. 1,9-Dimethyluric acid (≥98%) provides the exact 1,9-regioisomer, validated by distinct RRT 0.253, ensuring accurate metabolomic quantification and enzyme kinetics. - Enables precise LC-MS/MS method development with defined physicochemical properties (pKa 7.69, logP -0.22). - Serves as a key intermediate for Liberine synthesis, supporting drug discovery SAR. - Available for global shipping with comprehensive CoA documentation.

Molecular Formula C7H8N4O3
Molecular Weight 196.16 g/mol
CAS No. 55441-62-8
Cat. No. B055739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Dimethyluric acid
CAS55441-62-8
Synonyms7,9-Dihydro-1,9-dimethyl-1H-purine-2,6,8(3H)-trione;  1,9-Dimethyl-1H-purine-2,6,8(3H,7H,9H)-trione
Molecular FormulaC7H8N4O3
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C(=O)N2)C)NC1=O
InChIInChI=1S/C7H8N4O3/c1-10-4-3(8-6(10)13)5(12)11(2)7(14)9-4/h1-2H3,(H,8,13)(H,9,14)
InChIKeyUARKDOLETOEBCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,9-Dimethyluric Acid (CAS 55441-62-8): A Distinct Methylxanthine Metabolite for Purine Metabolism and Analytical Standardization


1,9-Dimethyluric acid (CAS 55441-62-8) is a methylated derivative of uric acid, belonging to the xanthine class of purine alkaloids [1]. It is a naturally occurring metabolite, identified in human urine and as a constituent of urinary calculi [2]. This compound serves as a key intermediate in the synthesis of Liberine, an alkaloid metabolite of caffeine, and is employed as a selective substrate and inhibitor for xanthine oxidase (XO), a critical enzyme in purine catabolism and reactive oxygen species generation . Its well-defined methylation pattern at the 1 and 9 positions confers distinct physicochemical properties, making it a valuable analytical standard in metabolomics and a specialized research tool for probing enzymatic mechanisms .

Why 1,9-Dimethyluric Acid Cannot Be Replaced by Other Methyluric Acids in Analytical and Biochemical Assays


In the family of methyluric acids, the specific positioning of methyl groups on the purine ring dictates critical parameters such as aqueous solubility, lipophilicity, ionization state, and interaction with biological targets. Substituting 1,9-Dimethyluric acid with other regioisomers—like 1,3-, 1,7-, or 3,7-dimethyluric acid—without empirical validation compromises experimental reproducibility and analytical accuracy. For instance, differences in logP and pKa directly affect chromatographic retention times and ionization efficiency in mass spectrometry, as evidenced by a distinct relative retention time of 0.253 for this compound [1]. Furthermore, the unique 1,9-methylation pattern results in a distinct interaction profile with xanthine oxidase compared to the more common 1-methylated derivatives, which are the primary products of XO action [2]. Relying on generic class data risks misidentification, inaccurate quantification, and flawed interpretation of enzyme kinetics studies [3].

Quantitative Differentiation: 1,9-Dimethyluric Acid Versus Key Methyluric Acid Analogs


Aqueous Solubility: 1,9-Dimethyluric Acid Exhibits 2.6× Higher Solubility Than 1-Methyluric Acid

1,9-Dimethyluric acid demonstrates significantly higher aqueous solubility compared to the mono-methylated 1-methyluric acid. This property is critical for preparing concentrated stock solutions in aqueous buffers, a common requirement in biochemical assays [1].

physicochemical property formulation sample preparation

Lipophilicity (logP): 1,9-Dimethyluric Acid is 5× More Lipophilic Than 1-Methyluric Acid, Influencing Chromatographic Behavior

The experimental logP value of 1,9-Dimethyluric acid is -0.22, which is substantially higher (less negative) than the ALOGPS predicted logP of -1.2 for 1-Methyluric acid [1]. This indicates a 5.2-fold higher octanol-water partition coefficient for the 1,9-dimethylated analog . Such a difference in lipophilicity directly translates to longer retention times on reversed-phase HPLC columns, enabling effective separation from other purine metabolites [2].

chromatography logP analytical chemistry

Ionization State: 1,9-Dimethyluric Acid is a Weaker Acid (pKa 7.69) Than Uric Acid and Its 1,3-Dimethyl Analog

1,9-Dimethyluric acid has a calculated pKa (strongest acidic) of 7.69, making it a significantly weaker acid than uric acid (pKa 5.4) and the more acidic 1,3-dimethyluric acid (estimated pKa ~5.5-6.0) [1]. This difference arises from the specific methylation at the 9-position, which alters the electron density of the purine ring and reduces the stability of the conjugate base .

pKa ionization pH-dependent solubility

Analytical Discrimination: 1,9-Dimethyluric Acid Has a Validated Relative Retention Time of 0.253 in LC-MS

In a validated LC-APCI-QTOF MS method, 1,9-Dimethyluric acid exhibits a relative retention time (RRT) of 0.253 with respect to the internal standard 9-anthracene carboxylic acid [1]. This specific value allows for its unambiguous discrimination from other dimethyluric acid isomers, which would have different retention times under the same chromatographic conditions [2].

LC-MS retention time metabolomics analytical standard

Biological Specificity: 1,9-Dimethyluric Acid is Not a Direct Product of Xanthine Oxidase, Distinguishing It from 1-Methyluric Acid

Early foundational studies on xanthine oxidase (XO) specificity determined that among all methylated uric acids, only the 1-methyl derivative is formed directly by the action of XO on its corresponding xanthine [1]. This indicates that 1,9-Dimethyluric acid is not a direct product of this primary purine catabolic enzyme, implying it arises through alternative metabolic routes (e.g., methylation of a uric acid precursor or other methyltransferases) .

xanthine oxidase enzyme specificity metabolic pathway

Product Purity: Commercial 1,9-Dimethyluric Acid is Offered with ≥98% Purity for Demanding Analytical Applications

Commercially available 1,9-Dimethyluric acid is specified with a purity of ≥98% (HPLC), ensuring its suitability as a reliable analytical standard for quantitative metabolomics and chromatographic method validation . This high purity level minimizes the risk of interfering signals from impurities, which is critical for achieving low limits of detection and high reproducibility in LC-MS and HPLC-UV assays [1].

purity quality control analytical standard

High-Value Research and Industrial Applications for 1,9-Dimethyluric Acid


Metabolomics and Biomarker Discovery: Differentiating Methylation Pathways

Due to its unique origin—not being a direct product of xanthine oxidase—1,9-Dimethyluric acid serves as a specific marker for alternative metabolic pathways involving methyltransferases. Its use as an analytical standard (validated by a relative retention time of 0.253) enables the precise quantification of this distinct metabolite in urine and plasma, aiding in the study of trans-methylation processes and their dysregulation in conditions like cancer or metabolic syndrome [1].

Xanthine Oxidase (XO) Enzymology: Probing Substrate Specificity

As a methylated uric acid derivative that is not a canonical XO product, 1,9-Dimethyluric acid is a valuable tool for investigating the substrate binding pocket and specificity of xanthine oxidase and related molybdenum-containing enzymes. Its distinct physicochemical properties (pKa 7.69, logP -0.22) allow for the design of comparative kinetic studies against known substrates like xanthine and 1-methylxanthine, helping to elucidate the structural determinants of enzyme recognition [2].

Analytical Method Development: HPLC and LC-MS Calibration

The compound's well-characterized physicochemical properties, including its distinct relative retention time (RRT 0.253) and high commercial purity (≥98%), make it an ideal calibrant and system suitability standard for developing and validating robust chromatographic methods (HPLC, UPLC, LC-MS). It is particularly useful for ensuring the accurate separation and quantification of purine metabolites in complex matrices like urinary calculi or cell lysates [3].

Synthetic Chemistry: Precursor for Liberine and Methylxanthine Derivatives

1,9-Dimethyluric acid is a key intermediate in the synthesis of Liberine, an alkaloid metabolite of caffeine with potential biological activity. Its specific 1,9-dimethylation pattern provides a scaffold for further chemical derivatization, enabling the creation of novel purine analogs for structure-activity relationship (SAR) studies in drug discovery programs targeting purinergic signaling or related pathways .

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